2'-(4-Methoxybenzoyl)-1-naphthohydrazide
Description
Chemical Structure and Properties
2'-(4-Methoxybenzoyl)-1-naphthohydrazide (CAS: 83833-17-4) is a hydrazide derivative with the molecular formula C₁₉H₁₆N₂O₃ and a molecular weight of 320.34 g/mol . The compound features a naphthalene ring substituted with a hydrazide group at the 1-position and a 4-methoxybenzoyl moiety at the 2'-position. The methoxy group (-OCH₃) is electron-donating, influencing electronic distribution and intermolecular interactions such as hydrogen bonding and π-π stacking.
Condensation of aldehydes with hydrazides.
Multi-step reactions involving hydrazine hydrate and substituted benzaldehydes.
Properties
IUPAC Name |
N'-(4-methoxybenzoyl)naphthalene-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-15-11-9-14(10-12-15)18(22)20-21-19(23)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZHJEBRPLTJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232738 | |
| Record name | 2'-(4-Methoxybenzoyl)-1-naphthohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83833-17-4 | |
| Record name | 1-Naphthalenecarboxylic acid, 2-(4-methoxybenzoyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83833-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2'-(4-Methoxybenzoyl)-1-naphthohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002694879 | |
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| Record name | 2'-(4-Methoxybenzoyl)-1-naphthohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(4-methoxybenzoyl)-1-naphthohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.607 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(4-Methoxybenzoyl)-1-naphthohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with 1-naphthohydrazide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2’-(4-Methoxybenzoyl)-1-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2’-(4-Methoxybenzoyl)-1-naphthohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2’-(4-Methoxybenzoyl)-1-naphthohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzoyl Hydrazides
2'-(4-Methylbenzoyl)-2-naphthohydrazide
- Structure : Substitution of methoxy (-OCH₃) with methyl (-CH₃) at the benzoyl para position.
- Molecular Formula : C₁₉H₁₆N₂O₂; MW : 304.34 g/mol .
- Key Differences: Electronic Effects: Methyl is weakly electron-donating compared to methoxy, reducing hydrogen-bonding capacity. Biological Activity: Limited data, but methyl groups may enhance lipophilicity, affecting membrane permeability.
2'-(4-Bromobenzoyl)-1-naphthohydrazide
Methoxy-Substituted Analogs
4-Methoxy-N-(4-(2-(4-methoxybenzoyl)hydrazine-1-carbonyl)phenyl)benzamide (A-3c)
- Structure : Doubly substituted methoxy groups on both benzamide and benzoyl moieties.
- Biological Relevance: Similar compounds show antioxidant activity (e.g., thiourea derivatives in ).
2-(4-Methoxybenzoyl)benzoic Acid
- Structure : Carboxylic acid replaces hydrazide; methoxy retained.
- Biological Activity: Binds to sweet/umami receptors with lower ΔGbinding (stronger affinity) than non-methoxy analogs .
- Implications : Methoxy groups enhance ligand-receptor interactions, possibly via H-bonding or dipole interactions.
Structural and Functional Analysis
Substituent Effects on Bioactivity
Biological Activity
2'-(4-Methoxybenzoyl)-1-naphthohydrazide, also known as N'-(4-Methoxybenzoyl)-2-naphthohydrazide, is a hydrazide derivative that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound is characterized by its unique chemical structure, which includes a 4-methoxybenzoyl moiety attached to a naphthohydrazide backbone. The molecular formula is with a molecular weight of approximately 254.28 g/mol. This article will explore the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. Its efficacy is attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to promote apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways. Similar compounds in the hydrazide class have demonstrated cytotoxic effects by activating caspases and disrupting mitochondrial function .
- DNA Interaction : Studies suggest that this compound interacts with DNA, inhibiting key enzymes involved in cell proliferation. This interaction can lead to disruptions in cellular processes essential for cancer cell survival.
- Cytotoxic Effects : The compound has exhibited cytotoxicity against several cancer cell lines, including HEPG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma), with IC50 values indicating effective growth inhibition .
The biological activity of this compound can be summarized through the following mechanisms:
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases and ROS generation leading to programmed cell death. |
| DNA Binding | Inhibition of enzymes involved in DNA replication and repair processes. |
| Cell Cycle Arrest | Disruption of normal cell cycle progression, particularly at the S phase. |
Case Studies
Several studies have highlighted the potential of this compound in anticancer research:
- Study on Hepatocellular Carcinoma : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in HEPG2 cells, with increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
- Colorectal Cancer Research : Another study reported that this compound showed potent cytotoxicity against HCT-116 cells, with mechanisms involving ROS generation and subsequent activation of apoptotic pathways .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound induced changes in lysosomal membrane permeability, contributing to its cytotoxic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
